molecular formula C18H16N2OS B2520001 (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide CAS No. 129181-15-3

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide

Cat. No.: B2520001
CAS No.: 129181-15-3
M. Wt: 308.4
InChI Key: PWKRNBNAQHEFPN-HNENSFHCSA-N
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Description

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group and a methylthiazole moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide typically involves the condensation of a benzylamine derivative with a thiazole carboxylic acid or its derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common solvents for this reaction include ethanol, methanol, or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their diverse biological activities, and this compound could be a candidate for drug development.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or DNA, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzylthiazole: A simpler thiazole derivative with a benzyl group.

    Methylthiazole: A thiazole derivative with a methyl group.

    Benzamide: A compound with a benzoyl group attached to an amide.

Uniqueness

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide is unique due to the combination of the benzyl, methylthiazole, and benzamide moieties. This unique structure may impart distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-14-13-22-18(19-17(21)16-10-6-3-7-11-16)20(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKRNBNAQHEFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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